molecular formula C16H13ClF3NO3 B4446934 N-(4-chloro-2,5-dimethoxyphenyl)-2-(trifluoromethyl)benzamide

N-(4-chloro-2,5-dimethoxyphenyl)-2-(trifluoromethyl)benzamide

Cat. No. B4446934
M. Wt: 359.73 g/mol
InChI Key: BGJRWMCRRSEZAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-(trifluoromethyl)benzamide and related compounds involves sophisticated chemical reactions, often requiring precise conditions to achieve the desired product. For example, a related synthesis approach involves the cyclization of N-(4-aryl-4-hydroxybutyl)benzamides under Bischler-Napieralski conditions to produce derivatives, highlighting the complexity and diversity of synthetic routes available for these compounds (Browne, Skelton, & White, 1981).

Molecular Structure Analysis

Molecular structure analysis of N-(4-chloro-2,5-dimethoxyphenyl)-2-(trifluoromethyl)benzamide and related compounds is crucial for understanding their chemical behavior and potential applications. Techniques such as X-ray diffraction, IR, NMR, and UV-Vis spectroscopy are commonly used for this purpose. For instance, the crystal structure, spectral IR, NMR UV-Vis investigations, and DFT calculations have been used to analyze the structure of a related compound, providing insights into its optimized geometrical structure and electronic properties (Demir et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of N-(4-chloro-2,5-dimethoxyphenyl)-2-(trifluoromethyl)benzamide includes its participation in various reactions, contributing to the synthesis of novel compounds with potential biological activities. For example, the use of N-benzoyl β,β-difluoroenamides and N-benzoyl fluoroynamides as precursors in heterocyclic synthesis highlights the compound's role in generating new structures through nucleophilic vinylic substitution reactions (Meiresonne, Verniest, De Kimpe*, & Mangelinckx, 2015).

properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NO3/c1-23-13-8-12(14(24-2)7-11(13)17)21-15(22)9-5-3-4-6-10(9)16(18,19)20/h3-8H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJRWMCRRSEZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2C(F)(F)F)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chloro-2,5-dimethoxyphenyl)-2-(trifluoromethyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(4-chloro-2,5-dimethoxyphenyl)-2-(trifluoromethyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(4-chloro-2,5-dimethoxyphenyl)-2-(trifluoromethyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(4-chloro-2,5-dimethoxyphenyl)-2-(trifluoromethyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(4-chloro-2,5-dimethoxyphenyl)-2-(trifluoromethyl)benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(4-chloro-2,5-dimethoxyphenyl)-2-(trifluoromethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.